1-[2-(Trifluoromethyl)phenyl]-2-butanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H11F3O/c1-2-9(15)7-8-5-3-4-6-10(8)11(12,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
UZXAFHRIYWCVQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies Toward 1 2 Trifluoromethyl Phenyl 2 Butanone
Strategic Retrosynthesis of the 1-[2-(Trifluoromethyl)phenyl]-2-butanone Skeleton
Retrosynthetic analysis of this compound reveals several key bond disconnections that suggest plausible forward synthetic routes. The most intuitive disconnections are at the C-C bonds adjacent to the carbonyl group.
Disconnection 1 (C-C bond between the carbonyl and the ethyl group): This disconnection leads to a 2-(trifluoromethyl)phenylacetyl synthon and an ethyl nucleophile (e.g., ethyl Grignard reagent). This approach is a classic strategy for ketone synthesis.
Disconnection 2 (C-C bond between the carbonyl and the trifluoromethylphenylmethyl group): This pathway suggests a butanoyl synthon and a 2-(trifluoromethyl)benzyl organometallic species.
Disconnection 3 (Aryl-C bond): A more complex disconnection involves the formation of the aryl-ketone bond, which could be achieved through cross-coupling reactions between a suitable aryl precursor and a ketone enolate or its equivalent.
These retrosynthetic pathways form the basis for the various synthetic methods discussed below.
Established Approaches for Accessing Aryl Ketones and Fluorinated Analogs
Several well-established methods in organic synthesis are applicable to the construction of aryl ketones and their fluorinated derivatives.
Grignard-Type Processes and Cross-Coupling Methodologies
Grignard reagents are powerful nucleophiles for C-C bond formation. libretexts.org The reaction of an organomagnesium halide with a carbonyl compound is a fundamental method for alcohol synthesis, which can then be oxidized to a ketone. libretexts.orgaroonchande.com For the synthesis of this compound, two primary Grignard-based routes can be envisioned:
Route A: Reaction of 2-(trifluoromethyl)phenylmagnesium bromide with butanal to form the secondary alcohol, followed by oxidation.
Route B: Reaction of an ethyl Grignard reagent with 2-(trifluoromethyl)benzaldehyde, followed by oxidation.
It is important to note that the preparation of trifluoromethylphenyl Grignard reagents can be hazardous and may require specific safety precautions due to potential thermal instability. orgsyn.orgnih.gov
Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable for forming C-C bonds. researchgate.netresearchgate.net For instance, a palladium-catalyzed cross-coupling reaction of aryl trifluoroacetates with organoboron compounds can yield trifluoromethyl ketones. researchgate.net Another approach involves the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides using a dual nickel/photoredox catalysis system. acs.org These methods offer mild reaction conditions and broad substrate scope. researchgate.netacs.org
| Method | Reactants | Catalyst/Reagent | Product Type | Reference |
| Grignard Reaction | Organohalide, Magnesium, Carbonyl Compound | - | Alcohol (Ketone precursor) | libretexts.orgaroonchande.com |
| Palladium-Catalyzed Cross-Coupling | Aryl Trifluoroacetate, Organoboron Compound | Palladium Complex | Trifluoromethyl Ketone | researchgate.net |
| Dual Nickel/Photoredox Catalysis | Aldehyde, α-Trifluoromethyl Alkyl Bromide | Nickel/Photocatalyst | α-Trifluoromethyl Ketone | acs.org |
Acylation Reactions
Acylation reactions provide a direct route to ketones. Friedel-Crafts acylation, a classic method, involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, the strongly deactivating trifluoromethyl group on the aromatic ring can make this reaction challenging for 2-(trifluoromethyl)benzene.
Alternative acylation methods have been developed to overcome such limitations. For example, the reaction of organomagnesium reagents with esters can furnish ketones, although careful control of reaction conditions is necessary to prevent the formation of tertiary alcohol byproducts. organic-chemistry.org A tandem process involving a Claisen condensation followed by a retro-Claisen C-C bond cleavage allows for the efficient synthesis of trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate. organic-chemistry.org
Furthermore, direct trifluoromethylation of esters using fluoroform (HCF3) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) has been reported as a straightforward method to obtain trifluoromethyl ketones. beilstein-journals.orgbeilstein-journals.org
| Acylation Method | Reactants | Key Reagents | Notes | Reference |
| Friedel-Crafts Acylation | Aromatic Compound, Acyl Halide/Anhydride | Lewis Acid | Challenging with deactivated arenes | - |
| Grignard Reagent + Ester | Organomagnesium Halide, Ester | - | Requires careful condition control | organic-chemistry.org |
| Claisen-Retro-Claisen Tandem | Enolizable Ketone, Ethyl Trifluoroacetate | NaH | Efficient for trifluoromethyl ketones | organic-chemistry.org |
| Direct Trifluoromethylation | Ester, Fluoroform (HCF3) | KHMDS | Straightforward, good yields | beilstein-journals.orgbeilstein-journals.org |
Asymmetric and Stereoselective Synthesis of Related Structures
The development of asymmetric methods to introduce chirality is a major goal in modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals.
Chiral Catalysis for C-C Bond Formation
The enantioselective formation of C-C bonds is a cornerstone of asymmetric synthesis. nih.govnih.gov While direct asymmetric synthesis of this compound is not widely reported, related transformations provide valuable insights. For instance, nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides has been used to synthesize α-trifluoromethylated ketones with high enantioselectivity. nih.govacs.org This method allows for the construction of chiral centers bearing a trifluoromethyl group. nih.govacs.org
Organocatalysis has also emerged as a powerful tool. Bifunctional organocatalysts can be used in aldol (B89426) reactions between alkylidenepyrazolones and trifluoromethyl ketones to produce chiral tertiary alcohols with a trifluoromethyl group. acs.org
Enantioselective Introduction of Trifluoromethyl Groups
The direct enantioselective introduction of a trifluoromethyl group is a highly sought-after transformation. organic-chemistry.org Strategies often involve the use of chiral catalysts to control the stereochemistry of the newly formed stereocenter. Asymmetric biomimetic transamination of trifluoromethyl ketones, catalyzed by chiral pyridoxamine (B1203002) derivatives, can produce optically active α-trifluoromethyl amines with high enantiomeric excess. acs.org While this produces an amine rather than a ketone, it highlights the potential for catalytic asymmetric transformations on trifluoromethyl-containing substrates.
Another strategy involves the enantioselective reduction of prochiral trifluoromethyl ketones. For example, recombinant E. coli whole cells have been used for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to the corresponding (R)-alcohol with excellent enantiomeric excess. nih.gov Such chiral alcohols can serve as precursors for other chiral molecules. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is another common strategy for preparing chiral α-trifluoromethyl amines. nih.gov
| Asymmetric Method | Transformation | Catalyst/System | Product | Reference |
| Nickel-Catalyzed Cross-Coupling | Reductive Trifluoroalkylation of Acyl Chlorides | Nickel/Chiral Ligand | Chiral α-Trifluoromethylated Ketones | nih.govacs.org |
| Organocatalytic Aldol Reaction | Alkylidenepyrazolones + Trifluoromethyl Ketones | Bifunctional Organocatalyst | Chiral Tertiary Trifluoromethyl Alcohols | acs.org |
| Asymmetric Biomimetic Transamination | Trifluoromethyl Ketones | Chiral Pyridoxamine | Chiral α-Trifluoromethyl Amines | acs.org |
| Biocatalytic Reduction | 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli | Chiral (R)-Trifluoromethyl Alcohol | nih.gov |
Advanced Isolation and Purification Protocols for Synthetic Intermediates and Products
For achieving very high purity, especially for analytical standards or subsequent sensitive reactions, more advanced purification protocols may be necessary.
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution than standard column chromatography. For fluorinated compounds, reverse-phase HPLC using a C18 or a specialized fluorinated stationary phase can be effective. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically used. The separation is based on the differential partitioning of the components between the stationary and mobile phases.
Crystallization: If the final product or a key intermediate is a solid, crystallization can be a highly effective purification method. This involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly. The desired compound will crystallize out, leaving impurities in the solution. The choice of solvent is crucial and is determined by the solubility characteristics of the compound at different temperatures.
Table of Purification Techniques and Key Parameters:
| Purification Technique | Stationary Phase/Method | Mobile Phase/Conditions | Typical Application |
| Liquid-Liquid Extraction | N/A | Dichloromethane/Water, Ethyl Acetate/Water | Initial workup to remove inorganic salts and water-soluble impurities. |
| Fractional Distillation | N/A | Reduced pressure, specific temperature range | Purification of the final liquid product from solvents and non-volatile impurities. |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Separation of the target compound from by-products and regioisomers. |
| Preparative HPLC | C18 or Fluorinated Phase | Acetonitrile/Water or Methanol/Water | High-purity isolation of the final product or intermediates. |
| Crystallization | N/A | Suitable hot solvent followed by slow cooling | Purification of solid products or intermediates to high purity. |
Chemical Transformations and Reaction Profile of 1 2 Trifluoromethyl Phenyl 2 Butanone
Reactivity of the Ketone Carbonyl Group
The carbonyl group is a cornerstone of organic synthesis, and its reactivity in 1-[2-(Trifluoromethyl)phenyl]-2-butanone is a focal point for molecular elaboration. The presence of the adjacent electron-withdrawing 2-(trifluoromethyl)phenyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to simple alkyl ketones.
Nucleophilic Additions and Condensation Reactions in Complex Synthesis
The polarized carbon-oxygen double bond of the ketone readily undergoes nucleophilic addition. A wide array of nucleophiles, including organometallics (e.g., Grignard reagents, organolithiums), hydrides, and heteroatomic nucleophiles, can add to the carbonyl carbon. Such reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, leading to a variety of functionalized products. For instance, reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield a tertiary alcohol.
Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also a key feature of ketone reactivity. With primary amines, this compound can form imines, which are versatile intermediates for further functionalization. Similarly, condensation with hydrazine (B178648) or its derivatives can lead to the formation of hydrazones, which are important in reactions like the Wolff-Kishner reduction or as precursors to heterocyclic systems.
| Nucleophile | Reaction Type | Expected Product | Significance |
| Methylmagnesium Bromide | Nucleophilic Addition | 2-Methyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol | C-C bond formation, synthesis of tertiary alcohols |
| Sodium Borohydride | Reduction | 1-[2-(Trifluoromethyl)phenyl]butan-2-ol | Conversion of ketone to secondary alcohol |
| Aniline | Condensation | N-(1-(2-(Trifluoromethyl)phenyl)butan-2-ylidene)aniline | Formation of imines for further functionalization |
| Hydrazine | Condensation | This compound hydrazone | Precursor for reductions or heterocycle synthesis |
Alpha-Functionalization via Enolate Chemistry
The protons on the carbon atoms alpha to the ketone carbonyl group (C1 and C3) are acidic and can be removed by a suitable base to form an enolate. The resulting enolate is a powerful nucleophile that can react with a variety of electrophiles, enabling functionalization at the alpha-position. Due to the steric hindrance from the 2-(trifluoromethyl)phenyl group at the C1 position, enolization is more likely to occur at the C3 position, leading to the thermodynamically favored enolate.
This regioselectivity is crucial in planning synthetic routes. The C3 enolate can be alkylated, halogenated, or acylated, providing a pathway to a wide range of derivatives. For example, reaction with a base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide such as methyl iodide would be expected to yield 3-methyl-1-[2-(trifluoromethyl)phenyl]-2-butanone. This alpha-functionalization is a powerful tool for building molecular complexity.
Reactivity Associated with the Trifluoromethylphenyl Moiety
Electrophilic Aromatic Substitutions and Functionalization
Due to the deactivating nature of the trifluoromethyl group and the alkyl ketone substituent, electrophilic aromatic substitution reactions on the phenyl ring are expected to be challenging and require harsh conditions. The trifluoromethyl group is a meta-director, while the alkyl group is an ortho, para-director. In this case, the directing effects are complex. The positions ortho and para to the butanone substituent (positions 3 and 6) and the position meta to the trifluoromethyl group (position 5) are potential sites for substitution. The regiochemical outcome of such reactions would likely be a mixture of products and would need to be determined empirically. Forcing conditions, such as high temperatures and strong Lewis acid catalysts, would be necessary for reactions like nitration or halogenation of the aromatic ring.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is generally robust and resistant to many chemical transformations. However, under specific conditions, it can undergo reactions. For example, severe hydrolysis with strong acids can convert the trifluoromethyl group to a carboxylic acid group, although this is typically a difficult transformation. More modern methods for C-F bond activation might offer pathways to functionalize the trifluoromethyl group itself, though such reactions are often complex and substrate-dependent.
Derivatization Pathways and Chemical Space Exploration
The diverse reactivity of this compound provides numerous avenues for creating libraries of related compounds for chemical space exploration, particularly in drug discovery. acs.org The ketone functionality is a prime handle for derivatization. Reduction of the ketone to an alcohol, followed by esterification or etherification, can generate a wide array of analogs.
Furthermore, the enolizable nature of the ketone allows for the introduction of various substituents at the alpha-position, altering the steric and electronic properties of the molecule. The aromatic ring, although deactivated, can potentially be functionalized under specific conditions to introduce further diversity.
A particularly fruitful area for derivatization is the use of this ketone as a precursor for the synthesis of heterocyclic compounds. Condensation reactions with binucleophilic reagents can lead to the formation of various five- and six-membered rings. For example, reaction with a substituted hydrazine could yield a pyrazole, while reaction with a β-dicarbonyl compound could lead to a pyridine (B92270) or pyran derivative. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Mechanistic Investigations of Reactions Involving 1 2 Trifluoromethyl Phenyl 2 Butanone
Detailed Reaction Mechanism Elucidation
The elucidation of a reaction mechanism is a systematic process that involves gathering evidence from various experimental techniques. For reactions involving 1-[2-(trifluoromethyl)phenyl]-2-butanone, a combination of kinetic studies, isotopic labeling, and the detection of intermediates would be essential to construct a complete mechanistic picture.
Kinetic analysis is a powerful tool for determining the rate of a chemical reaction and its dependence on the concentration of reactants. This information is mathematically expressed in the form of a rate law, which can provide clues about the molecularity of the rate-determining step. nih.govnih.gov
The rate law for a reaction involving this compound and a generic reactant 'X' would take the general form:
Rate = k[this compound]m[X]n
where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders must be determined experimentally. nih.govresearchgate.net
A series of experiments would be designed where the initial concentration of one reactant is varied while the other is kept constant, and the initial reaction rate is measured. By comparing the changes in rate with the changes in concentration, the orders 'm' and 'n' can be determined. researchgate.netnih.gov
Illustrative Data for Rate Law Determination:
| Experiment | [1-[2-(CF₃)phenyl]-2-butanone] (M) | [X] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
Isotopic labeling is a definitive technique used to trace the path of atoms and bonds throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), it is possible to determine which bonds are broken and which are formed during the reaction by tracking the position of the label in the products. nih.gov
For instance, in a base-catalyzed enolization of this compound, the α-protons at the C1 and C3 positions are potentially acidic. To determine which proton is preferentially abstracted, a study could be conducted in a deuterated solvent like D₂O with a base catalyst. If the C1 protons are more acidic, deuterium (B1214612) will be incorporated at that position in the recovered ketone.
Example of Isotopic Labeling:
If the reaction proceeds via enolate formation at the C1 position, the following transformation would be observed upon quenching the reaction with D₂O:
Starting Material: this compound
Intermediate: Enolate at C1
Product: 1-[2-(Trifluoromethyl)phenyl]-1,1-dideuterio-2-butanone
The presence and location of deuterium in the product can be unequivocally identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.
Many reactions proceed through short-lived, high-energy species known as transient intermediates. The direct observation and characterization of these intermediates provide compelling evidence for a proposed reaction mechanism. Techniques such as low-temperature NMR, flash photolysis, and matrix isolation spectroscopy can be employed to study these fleeting species.
In reactions involving ketones like this compound, potential transient intermediates include enols, enolates, or tetrahedral intermediates in addition reactions. For example, in a nucleophilic addition to the carbonyl group, the initial adduct is a tetrahedral intermediate. While often too unstable to isolate, its existence can sometimes be inferred from spectroscopic data or by trapping it with a suitable reagent.
Catalytic Roles in Chemical Transformations
The reactivity of the carbonyl group and the presence of the trifluoromethyl group on the phenyl ring make this compound and its derivatives interesting candidates for use in or as subjects of catalytic transformations.
In homogeneous catalysis , the catalyst and reactants are in the same phase. While this compound itself is not typically a catalyst, it can be a substrate in various homogeneously catalyzed reactions, such as hydrogenation or oxidation. For example, the hydrogenation of the keto group to a secondary alcohol can be achieved using homogeneous catalysts like Wilkinson's catalyst or Noyori-type ruthenium catalysts. researchgate.net The electronic nature of the trifluoromethyl group can influence the rate and selectivity of such reactions.
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. The hydrogenation of α,α,α-trifluoromethyl ketones has been studied using heterogeneous platinum catalysts. nih.gov For this compound, a solid-supported metal catalyst (e.g., Pt/C, Pd/Al₂O₃) could be used for the reduction of the ketone or even the aromatic ring under more forcing conditions. nih.govnist.gov The choice of catalyst and reaction conditions can direct the selectivity towards the desired product.
Illustrative Data for Catalytic Hydrogenation:
| Catalyst | Product | Selectivity (%) |
| Homogeneous Ru-BINAP | 1-[2-(Trifluoromethyl)phenyl]-2-butanol | >99 (enantioselective) |
| Heterogeneous Pt/C | 1-[2-(Trifluoromethyl)phenyl]-2-butanol | ~95 |
| Heterogeneous Pd/C (high pressure) | 1-[2-(Trifluoromethyl)cyclohexyl]-2-butanol | >90 |
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The functionalization of ketones is a significant area within organocatalysis. While this compound is the substrate, its reactions can be catalyzed by various organocatalysts. For example, the α-functionalization of the ketone can be achieved through enamine or enolate catalysis using chiral secondary or primary amines. researchgate.net
A notable application is the enantioselective α-fluorination of ketones, which can be catalyzed by cinchona alkaloid-derived primary amines. researchgate.net This approach could potentially be applied to this compound to introduce a second fluorine-containing stereocenter. The trifluoromethyl group on the phenyl ring can exert steric and electronic effects that influence the stereochemical outcome of such reactions. nist.gov Furthermore, organocatalytic methods have been developed for the synthesis of chiral α-trifluoromethyl allylboronic acids, which are valuable building blocks in organic synthesis.
Stereoelectronic Effects on Reactivity and Selectivity
Stereoelectronic effects, a combination of steric and electronic influences, are paramount in dictating the course of chemical reactions. For this compound, these effects are predominantly dictated by the ortho-trifluoromethyl group.
Electronic Influence of the Trifluoromethyl Substituent
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong inductive effect (-I) significantly depletes electron density from the aromatic ring and, by extension, from the attached carbonyl group. This electronic perturbation has a pronounced impact on the reactivity of the ketone.
The primary consequence of this electron withdrawal is an increase in the electrophilicity of the carbonyl carbon. The partial positive charge on the carbonyl carbon is intensified, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature of trifluoromethyl ketones and has been exploited in various synthetic transformations. Studies on related aryl ketones have shown that electron-withdrawing substituents generally increase the reactivity of the carbonyl group towards nucleophiles. researchgate.net
Furthermore, the electron-withdrawing nature of the trifluoromethyl group influences the acidity of the α-protons (the protons on the carbon atoms adjacent to the carbonyl group). The protons on the methylene (B1212753) group (C1) and the methyl group (C3) of the butanone chain are both acidic, but their acidity is modulated by the electronic environment. The -CF3 group enhances the acidity of both sets of α-protons compared to an unsubstituted phenylbutanone. However, the degree of this enhancement and its interplay with steric factors are crucial for understanding the regioselectivity of enolate formation.
Steric Hindrance and Regiochemical Control
The placement of the bulky trifluoromethyl group at the ortho position introduces significant steric hindrance around one side of the carbonyl group. This steric congestion plays a critical role in controlling the regioselectivity of reactions that involve the formation of an enolate intermediate.
Enolate formation from this compound can occur by deprotonation at either the C1 (methylene) or C3 (methyl) position, leading to two different regioisomeric enolates. The regiochemical outcome of this deprotonation is highly dependent on the reaction conditions, particularly the nature of the base used and the temperature. This is a classic example of kinetic versus thermodynamic control of a reaction. udel.edumasterorganicchemistry.com
Kinetic Enolate: Deprotonation at the less sterically hindered C3 methyl group is kinetically favored. The use of a strong, bulky, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) typically leads to the preferential formation of the kinetic enolate. udel.edumasterorganicchemistry.comyoutube.com The bulky base can more easily access the sterically unencumbered protons of the methyl group.
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, which is typically the more substituted one. In the case of this compound, deprotonation at the C1 methylene group would lead to a more substituted enolate. Formation of the thermodynamic enolate is favored under conditions that allow for equilibration, such as higher temperatures and the use of a smaller, weaker base (e.g., an alkoxide) in a protic solvent. udel.edumasterorganicchemistry.com
The significant steric bulk of the ortho-trifluoromethylphenyl group is expected to strongly favor the formation of the kinetic enolate even under conditions that might otherwise favor the thermodynamic product. The steric clash between the ortho-substituent and the incoming base would make deprotonation at the C1 position highly unfavorable.
| Reaction Conditions | Major Product | Rationale |
|---|---|---|
| LDA, THF, -78 °C | Kinetic Enolate (Deprotonation at C3) | Strong, bulky base favors abstraction of the sterically more accessible proton at a low temperature, preventing equilibration. udel.edumasterorganicchemistry.comyoutube.com |
| NaOEt, EtOH, 25 °C | Thermodynamic Enolate (Deprotonation at C1) | Smaller, weaker base and higher temperature allow for equilibration to the more stable, more substituted enolate. udel.edumasterorganicchemistry.com However, for the title compound, steric hindrance from the ortho-CF3 group might still significantly disfavor this pathway. |
Advanced Spectroscopic Characterization for Structural Confirmation and Mechanistic Insights
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a comprehensive assignment of 1-[2-(Trifluoromethyl)phenyl]-2-butanone, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
¹H NMR: Proton NMR provides a map of all hydrogen atoms in the molecule. The spectrum for this compound would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the protons of the ethyl ketone moiety (CH₂CH₃). The chemical shift (δ) of these protons is influenced by the electron-withdrawing trifluoromethyl group and the carbonyl group. Aromatic protons are expected in the downfield region (7.0-8.0 ppm), while the aliphatic protons appear further upfield. chemicalbook.comdocbrown.info
¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon environments. Key signals include the carbonyl carbon (C=O), which is typically found significantly downfield (~200-210 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), the aromatic carbons, and the aliphatic carbons of the butanone chain. chemicalbook.comchemicalbook.comdocbrown.info
¹⁹F NMR: Given the presence of a trifluoromethyl (CF₃) group, ¹⁹F NMR is a crucial and highly sensitive technique. nih.gov It provides a direct probe of the fluorine environment. For this compound, a single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. rsc.orgrsc.org Its chemical shift provides confirmation of the electronic environment around the trifluoromethyl substituent. beilstein-journals.org
Hypothetical NMR Data for this compound
Below is a table of predicted NMR data based on known values for similar structural motifs.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.6 - 7.3 | Multiplet | - | 4H, Aromatic (C₆H₄) |
| ¹H | ~3.8 | Singlet | - | 2H, Benzyl (Ar-CH₂) |
| ¹H | ~2.5 | Quartet | ~7.2 | 2H, Ethyl (CO-CH₂) |
| ¹H | ~1.0 | Triplet | ~7.2 | 3H, Ethyl (CH₃) |
| ¹³C | ~209 | Singlet | - | Carbonyl (C=O) |
| ¹³C | ~135 - 125 | Multiplets | - | Aromatic Carbons |
| ¹³C | ~124 | Quartet | ~272 | Trifluoromethyl (CF₃) |
| ¹³C | ~48 | Singlet | - | Benzyl (Ar-CH₂) |
| ¹³C | ~36 | Singlet | - | Ethyl (CO-CH₂) |
| ¹³C | ~8 | Singlet | - | Ethyl (CH₃) |
| ¹⁹F | ~ -62 | Singlet | - | CF₃ |
To unequivocally establish the molecular structure, two-dimensional (2D) NMR experiments are employed to reveal through-bond and through-space correlations between nuclei. slideshare.net
COSY (Correlation Spectroscopy): This H-H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, a key COSY cross-peak would be observed between the ethyl group's methylene (CH₂) and methyl (CH₃) protons, confirming the ethyl ketone fragment. nih.govchegg.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It allows for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum by linking it to its known proton signal from the ¹H NMR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.govresearchgate.net For this compound (C₁₁H₁₁F₃O), the calculated exact mass serves as a primary confirmation of its identity.
Beyond accurate mass, HRMS combined with tandem mass spectrometry (MS/MS) elucidates the compound's fragmentation pattern. massbank.eu When the molecule is ionized and fragmented, characteristic pieces break off. Studying these fragments helps to confirm the arrangement of atoms. Common fragmentation pathways for this ketone would include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of an ethyl radical (•C₂H₅) or a 2-(trifluoromethyl)benzyl radical.
McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain, though less likely to be the primary pathway here compared to alpha-cleavage.
The resulting fragmentation pattern provides a "fingerprint" that supports the proposed structure. nist.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. airhygiene.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. docbrown.info
For this compound, the FT-IR spectrum would be dominated by several key absorption bands:
Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1720 cm⁻¹, which is highly characteristic of a ketone. nist.govchemicalbook.com
C-F Stretches: Very strong and intense bands in the region of 1350-1100 cm⁻¹, indicative of the trifluoromethyl group.
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
Sp² C-H Stretches: Signals appearing just above 3000 cm⁻¹ for the aromatic ring protons.
Sp³ C-H Stretches: Signals appearing just below 3000 cm⁻¹ for the aliphatic methylene and methyl groups.
Diagnostic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3050 | Medium-Weak | C-H Stretch | Aromatic |
| ~2980, 2890 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1720 | Strong | C=O Stretch | Ketone |
| ~1605, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1310, 1160, 1120 | Very Strong | C-F Stretch | Trifluoromethyl (CF₃) |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
When a compound can be grown as a suitable single crystal, X-ray diffraction provides the most definitive structural information. carleton.edu This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing how a crystal lattice diffracts an X-ray beam. uhu-ciqso.esmdpi.com
The analysis yields exact bond lengths, bond angles, and torsional angles. ub.edu It also reveals information about the crystal packing and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the macroscopic properties of the solid. researchgate.net For this compound, this would provide an unambiguous confirmation of its molecular geometry and conformation in the crystalline state.
Hypothetical Crystallographic Data Table
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁F₃O |
| Formula Weight | 216.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.8 |
| c (Å) | ~16.2 |
| β (°) | ~98.5 |
| Volume (ų) | ~980 |
| Z (molecules/unit cell) | 4 |
In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding how a molecule is formed is crucial for process optimization and mechanistic studies. In situ spectroscopic techniques, such as FT-IR or NMR, allow chemists to monitor a reaction as it happens in real-time. asahilab.co.jp By continuously collecting spectra from the reaction mixture, one can track the concentration of reactants, intermediates, and products over time. researchgate.netcapes.gov.br
Computational and Theoretical Studies of 1 2 Trifluoromethyl Phenyl 2 Butanone
Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors
Quantum chemical methods are instrumental in elucidating the electronic properties and predicting the reactivity of "1-[2-(Trifluoromethyl)phenyl]-2-butanone". These investigations primarily involve Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory to map out the electronic landscape of the molecule.
Density Functional Theory (DFT) Calculations for Ground State Properties and Energy Profiles
Density Functional Theory (DFT) is a powerful computational tool used to determine the electronic structure and ground state properties of molecules. For "this compound," DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate various properties. These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule in its lowest energy state.
Furthermore, DFT is employed to compute energy profiles for various chemical processes. For instance, in the context of reactions involving the ketone moiety, such as enolization, DFT calculations can map the potential energy surface. This involves identifying transition states and calculating activation energy barriers. A study on the enolization of 2-butanone (B6335102) on a magnesium oxide surface using DFT revealed that the formation of the methylene (B1212753) enolate is kinetically favored over the methyl enolate. mdpi.com A similar approach for "this compound" would elucidate the influence of the 2-(trifluoromethyl)phenyl group on the regioselectivity of enolate formation. The energy profile for such a reaction would detail the relative energies of the reactant, transition state, and product, offering insights into the reaction kinetics. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comimperial.ac.uklibretexts.org For "this compound," the distribution and energies of these orbitals are key to understanding its chemical behavior.
The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org In "this compound," the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the carbonyl group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the carbonyl carbon and the trifluoromethyl group, suggesting these are potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, various reactivity indices can be calculated, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.
| Reactivity Index | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |
Table 1: Key reactivity indices derived from FMO theory.
Studies on similar trifluoromethylated aromatic compounds have shown that the trifluoromethyl group significantly influences the electronic properties, generally leading to a lower HOMO energy and a lower LUMO energy, which in turn affects the reactivity indices. nih.gov
Mechanistic Modeling and Transition State Characterization
Mechanistic modeling for "this compound" involves the computational simulation of potential reaction pathways. nih.gov This is critical for understanding how the molecule might behave in various chemical transformations, such as reductions, oxidations, or condensation reactions. By modeling these pathways, it is possible to identify the most likely mechanism by comparing the activation energies of different routes.
A key aspect of mechanistic modeling is the characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. Using computational methods like DFT, the geometry of the transition state can be optimized, and its energy calculated. For example, in a nucleophilic addition to the carbonyl group of "this compound," the transition state would involve the partial formation of a new bond to the carbonyl carbon and partial breaking of the carbonyl π-bond. Vibrational frequency analysis is then performed to confirm that the optimized structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. researchgate.net
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. pku.edu.cn For "this compound," key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shift values for each nucleus in the molecule. For "this compound," one would expect characteristic signals for the aromatic protons, the methylene protons, the ethyl group protons, and the various carbon atoms. The predicted shifts can be correlated with experimental spectra to confirm the structure and assign specific resonances. For example, the predicted spectrum for 2-butanone shows distinct peaks for the methyl and methylene groups, which can be used as a basis for interpreting the spectrum of the more complex target molecule. chegg.comchemicalbook.comdocbrown.info
Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, C-H bending, or vibrations of the trifluoromethyl group. These predicted frequencies and their intensities can be compared to an experimental IR spectrum to identify and assign the observed absorption bands. nih.gov A study on N-(2-(trifluoromethyl)phenyl)acetamide demonstrated good agreement between experimental and theoretically calculated vibrational frequencies. researchgate.net
Analysis of Non-Covalent Interactions and Supramolecular Assemblies
Non-covalent interactions (NCIs) play a crucial role in determining the condensed-phase behavior of molecules, including their crystal packing and interactions with other molecules. nih.govrsc.org For "this compound," several types of NCIs are expected to be significant. These include:
π-π stacking: Interactions between the aromatic phenyl rings of adjacent molecules.
C-H···π interactions: Interactions between C-H bonds and the π-system of the phenyl ring.
Dipole-dipole interactions: Arising from the polar carbonyl group.
Halogen bonding and other interactions involving fluorine: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in various weak interactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like "this compound," MD simulations are particularly useful for conformational analysis. The molecule can adopt various conformations due to rotation around its single bonds, particularly the bond connecting the phenyl ring to the butanone moiety and the bonds within the butanone chain. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.
MD simulations can also be used to study intermolecular interactions in a more dynamic context, such as in a solution or an amorphous solid. By simulating a system containing many molecules of "this compound," it is possible to observe how they interact and arrange themselves over time. This can provide insights into properties like viscosity, diffusion, and the formation of local structures or clusters within the bulk material. Such simulations are valuable for understanding the macroscopic properties of the substance based on its molecular-level behavior.
Synthetic Utility and Advanced Applications of 1 2 Trifluoromethyl Phenyl 2 Butanone
Role as a Versatile Synthetic Building Block in Organic Synthesis
The reactivity of the carbonyl group, combined with the influence of the ortho-trifluoromethylphenyl moiety, positions 1-[2-(Trifluoromethyl)phenyl]-2-butanone as a key starting material for a variety of chemical transformations. It serves as a linchpin in the assembly of diverse molecular structures, from novel heterocyclic systems to intricate molecular frameworks.
The strategic placement of the trifluoromethyl group makes ketones like this compound potent precursors for synthesizing fluorinated heterocycles, which are prominent in pharmaceuticals and agrochemicals. nih.govnih.gov The ketone functionality provides a reactive handle for cyclization reactions, while the CF3 group directs reaction pathways and imparts unique properties to the final heterocyclic product.
Various synthetic strategies can be employed, leveraging the reactivity of trifluoromethyl ketones. For instance, trifluoromethyl-α,β-ynones are known to react with various compounds to form substituted heterocycles like 2-arylquinolines and 2-aryl-3-trifluoroacetylquinolines. researchgate.net Similarly, multi-substituted trifluoromethyloxazolines can be synthesized through the cyclization and rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones. researchgate.netrsc.org These established methods highlight the potential of this compound to be converted into a wide array of heterocyclic structures. For example, it could be transformed into an α-hydroxy ketone or a trifluoromethyl-ynone derivative to participate in such cyclizations.
Furthermore, building blocks containing a trifluoromethylphenyl group are used in the synthesis of complex fused heterocyclic systems. A notable example is the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, which involves multiple steps starting from a furan (B31954) derivative. researchgate.net This underscores the utility of the trifluoromethylphenyl moiety in constructing elaborate, fused ring systems of significant chemical interest.
Beyond simple heterocycles, this compound is an intermediate for assembling more complex molecular scaffolds. The trifluoromethyl group is a crucial feature in many advanced materials and bioactive molecules, and methods for its incorporation are of high interest. nih.gov Innate C-H trifluoromethylation, for instance, allows for the direct modification of existing molecular frameworks, though using a building block like this compound provides a more controlled and predictable approach to introducing the CF3 group at a specific position. nih.gov
The construction of these frameworks often involves multi-step sequences where the ketone can be transformed into other functional groups to facilitate further reactions. The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, for example, proceeds through intermediates like propenoic acids and dihydrofuro-pyridinones, demonstrating how a relatively simple starting material can be elaborated into a polycyclic system. researchgate.net The principles of these transformations suggest that this compound could be similarly employed to access unique and complex molecular architectures.
Potential in the Development of Advanced Materials
The incorporation of trifluoromethyl groups is a proven strategy for designing high-performance materials. The strong electron-withdrawing nature and steric bulk of the CF3 group can enhance thermal stability, chemical resistance, and solubility, while also tuning the electronic and optical properties of materials.
Trifluoromethylated ketones and their derivatives are pivotal in the synthesis of advanced polymers. Fluorinated polymers, such as poly(aryl ether ketones) (PAEKs), are sought after for applications in high-frequency communications and electronics due to their desirable dielectric properties. tandfonline.comtandfonline.com
Research has shown that introducing trifluoromethyl groups into the backbone of PAEKs can lead to polymers with excellent thermal stability (decomposition temperatures above 520°C), high mechanical strength, and low dielectric constants. tandfonline.comnih.gov These polymers are typically synthesized via nucleophilic polycondensation of trifluoromethyl-containing bisphenol monomers with dihalide compounds. tandfonline.comnih.gov While not a direct monomer, this compound represents a key structural motif (a phenyl ring substituted with both a CF3 group and a ketone) whose incorporation into a polymer chain would be expected to confer these beneficial properties. The presence of the CF3 group can increase the polymer's free volume, which helps to lower the dielectric constant and improve solubility for easier processing. nih.gov Additionally, polymer-supported reagents are sometimes used to facilitate the clean and efficient synthesis of trifluoromethyl ketones themselves. durham.ac.uk
The electronic properties imparted by the trifluoromethyl group make it a valuable component in materials designed for organic electronics. The low dielectric constant and loss exhibited by CF3-containing polymers are critical for materials used in high-speed electronic devices to minimize signal delay and cross-talk. tandfonline.comtandfonline.com
The synthesis of novel poly(aryl ether ketones) with trifluoromethyl groups has been shown to yield materials with dielectric constants as low as 2.839 and low dielectric loss. tandfonline.com Such properties are advantageous for interlayer dielectrics and packaging materials in the semiconductor industry. Furthermore, fluorinated polymers like poly-2,2,2-trifluoroethyl methacrylate (B99206) have been explored for use in photoresists for high-resolution lithography, a key process in manufacturing microelectronics. researchgate.net Although direct application of this compound in optoelectronics is not widely documented, its structural elements are consistent with those used to create functional organic materials with tailored electronic and photophysical properties for advanced technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
